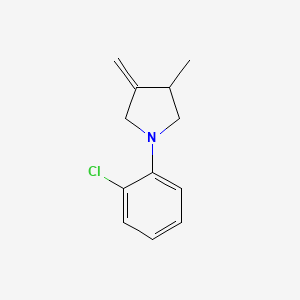
1-(2-Chlorophenyl)-3-methyl-4-methylidenepyrrolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Chlorophenyl)-3-methyl-4-methylidenepyrrolidine is an organic compound that belongs to the class of pyrrolidines. This compound is characterized by the presence of a chlorophenyl group attached to a pyrrolidine ring, which is further substituted with a methyl and a methylidene group. The unique structure of this compound makes it an interesting subject for various chemical and pharmacological studies.
Métodos De Preparación
The synthesis of 1-(2-Chlorophenyl)-3-methyl-4-methylidenepyrrolidine can be achieved through several synthetic routes. One common method involves the reaction of 2-chlorophenylacetonitrile with methylamine, followed by cyclization and subsequent methylation. The reaction conditions typically involve the use of solvents such as toluene and catalysts like sodium or potassium hydroxide. Industrial production methods may involve similar steps but on a larger scale, with optimizations for yield and purity.
Análisis De Reacciones Químicas
1-(2-Chlorophenyl)-3-methyl-4-methylidenepyrrolidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced pyrrolidine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where nucleophiles like amines or thiols replace the chlorine atom.
Addition: The methylidene group can undergo addition reactions with electrophiles, forming various substituted derivatives.
Aplicaciones Científicas De Investigación
1-(2-Chlorophenyl)-3-methyl-4-methylidenepyrrolidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Studies have explored its potential as a ligand for various biological receptors.
Medicine: Research is ongoing to investigate its pharmacological properties, including potential therapeutic uses.
Industry: It is used in the development of new materials and as an intermediate in chemical manufacturing processes.
Mecanismo De Acción
The mechanism of action of 1-(2-Chlorophenyl)-3-methyl-4-methylidenepyrrolidine involves its interaction with specific molecular targets. It is believed to modulate the activity of certain receptors or enzymes, leading to changes in cellular signaling pathways. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its potential role in modulating neurotransmitter systems.
Comparación Con Compuestos Similares
1-(2-Chlorophenyl)-3-methyl-4-methylidenepyrrolidine can be compared with other similar compounds, such as:
Ketamine: Both compounds contain a chlorophenyl group, but ketamine has a cyclohexanone structure instead of a pyrrolidine ring.
Phencyclidine (PCP): Similar to ketamine, PCP has a different core structure but shares some pharmacological properties.
Methoxetamine (MXE): This compound is structurally related to ketamine and has similar dissociative effects.
The uniqueness of this compound lies in its specific substitution pattern on the pyrrolidine ring, which may confer distinct chemical and biological properties compared to its analogs.
Propiedades
Número CAS |
919361-71-0 |
|---|---|
Fórmula molecular |
C12H14ClN |
Peso molecular |
207.70 g/mol |
Nombre IUPAC |
1-(2-chlorophenyl)-3-methyl-4-methylidenepyrrolidine |
InChI |
InChI=1S/C12H14ClN/c1-9-7-14(8-10(9)2)12-6-4-3-5-11(12)13/h3-6,10H,1,7-8H2,2H3 |
Clave InChI |
VXPOOWSJBNIHDV-UHFFFAOYSA-N |
SMILES canónico |
CC1CN(CC1=C)C2=CC=CC=C2Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


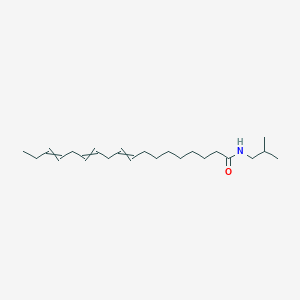
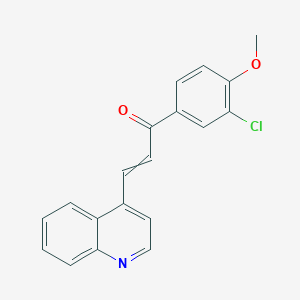
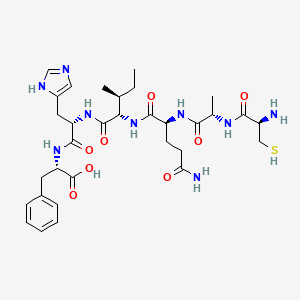

![acetic acid;[(2R)-1-[(3-hydroxyphenyl)methoxy]octan-2-yl] acetate](/img/structure/B14190945.png)
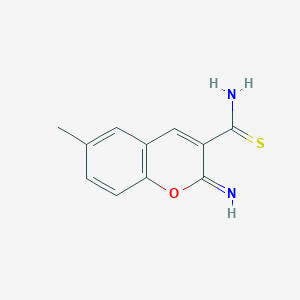
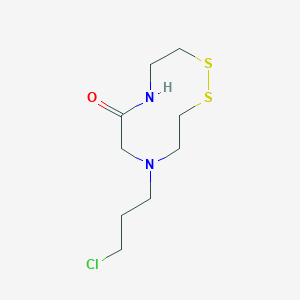
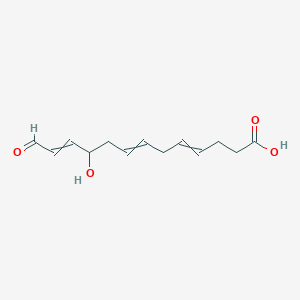
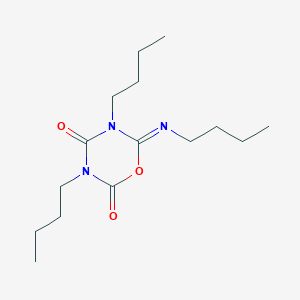
![(2R)-2-[(2R)-1,1-dimethoxy-3-nitropropan-2-yl]undecanal](/img/structure/B14190972.png)
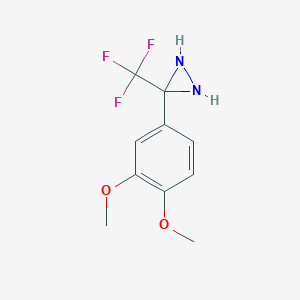
![3-[(E)-{[4-(Benzoyloxy)-3-ethoxyphenyl]methylidene}amino]benzoic acid](/img/structure/B14191001.png)
![2-[Bis(carboxymethyl)amino]hexanedioic acid](/img/structure/B14191008.png)
![2-(2-Chlorophenoxy)-5-([1,3]thiazolo[5,4-d]pyrimidin-2-yl)benzonitrile](/img/structure/B14191014.png)
